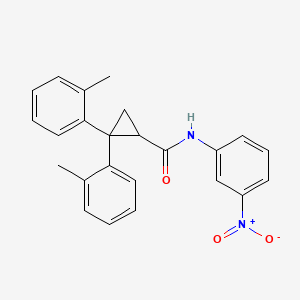
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is a complex organic compound with a cyclopropane core. This compound is characterized by the presence of two 2-methylphenyl groups and a 3-nitrophenyl group attached to the cyclopropane ring. The carboxamide functional group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of 2-Methylphenyl Groups: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation, using appropriate alkyl halides and Lewis acid catalysts.
Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitro derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, including coordination with metal ions and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide: Lacks the nitrophenyl group, resulting in different reactivity and applications.
N-(3-nitrophenyl)cyclopropane-1-carboxamide:
Uniqueness
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both 2-methylphenyl and 3-nitrophenyl groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(27)25-18-10-7-11-19(14-18)26(28)29/h3-14,22H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXUUFOXHMBHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














